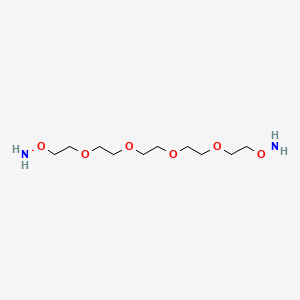

Bis-aminooxy-PEG4

Übersicht

Beschreibung

Bis-aminooxy-PEG4 is a polyethylene glycol (PEG) derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific applications. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages under reductive conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis-aminooxy-PEG4 is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The process typically involves the reaction of PEG with aminooxy reagents under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for scalability. The process includes purification steps such as crystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Bis-aminooxy-PEG4 undergoes several types of chemical reactions, including:

Oxidation: The aminooxy groups can be oxidized to form oxime bonds.

Reduction: Under reductive conditions, the oxime bonds can be converted to hydroxylamine linkages.

Substitution: The aminooxy groups can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reductive conditions often involve the use of sodium borohydride or other mild reducing agents.

Substitution: Electrophiles such as aldehydes and ketones are commonly used in substitution reactions

Major Products Formed

Oxime Bonds: Formed through the reaction of aminooxy groups with aldehydes.

Hydroxylamine Linkages: Formed under reductive conditions from oxime bonds

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Linker in Synthesis:

- Bioconjugation: Bis-aminooxy-PEG4 serves as a homobifunctional crosslinker that facilitates the formation of stable oxime bonds with aldehydes. This property is essential for creating complex molecules and conjugates in chemical synthesis.

- Macrocyclization: The compound has been employed in peptide macrocyclization, allowing for the synthesis of cyclic and helical peptides through chemoselective oxime ligation. For example, a study demonstrated successful cyclization of peptides using this compound to achieve high conversion rates .

Biological Applications

Modification of Biomolecules:

- Drug Delivery Systems: this compound is pivotal in the development of drug delivery systems, particularly in creating Proteolysis-Targeting Chimeras (PROTACs). These molecules utilize the compound to link two essential ligands, enhancing selective degradation of target proteins within cells .

- Protein Conjugation: The ability of this compound to form covalent bonds with biomolecules allows for the modification of proteins without disrupting their biological activity. This feature is crucial for therapeutic applications where maintaining protein functionality is necessary .

Case Study:

A study on the conjugation of C2Am with benzylamine highlighted how this compound can stabilize protein conjugates in biological conditions. The conjugate demonstrated complete stability in human plasma over 24 hours, indicating its potential for therapeutic use .

Industrial Applications

Advanced Material Production:

- Nanotechnology: In industrial settings, this compound is applied in the production of advanced materials that require precise molecular modifications. Its hydrophilic nature makes it suitable for various processes that necessitate aqueous solubility .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Two aminooxy groups linked by PEG | High water solubility; versatile in bioconjugation |

| Aminooxy-PEG | Single aminooxy group | Less versatile than this compound |

| Hydroxylamine-PEG | Hydroxylamine instead of aminooxy | Different reactivity profile; less stable linkages |

| Biotinylated PEG | PEG linked to biotin | Primarily used for binding studies; not as versatile |

| Maleimide-PEG | Maleimide group for thiol-reactive conjugation | Stronger reactivity but limited to thiol-containing compounds |

Wirkmechanismus

The mechanism of action of Bis-aminooxy-PEG4 involves its ability to form stable oxime bonds with aldehydes. This reaction is highly specific and efficient, making it useful in bioconjugation and other applications. The aminooxy groups react with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages under reductive conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aminooxy-PEG: Similar to Bis-aminooxy-PEG4 but contains only one aminooxy group.

Bis-aminooxy-PEG3: A shorter version of this compound with three ethylene glycol units.

Bis-aminooxy-PEG7: A longer version with seven ethylene glycol units

Uniqueness

This compound is unique due to its optimal length, providing a balance between solubility and reactivity. Its two aminooxy groups allow for efficient bioconjugation and other chemical modifications, making it a versatile compound in various scientific and industrial applications .

Biologische Aktivität

Bis-aminooxy-PEG4 is a specialized chemical compound characterized by its dual aminooxy functional groups linked by a polyethylene glycol (PEG) chain. This structure provides unique properties that are valuable in various biochemical applications, particularly in drug delivery systems and bioconjugation strategies. The compound has gained attention for its role as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins by hijacking the body's natural protein degradation machinery.

- Molecular Formula : CHNO

- Molecular Weight : 268.31 g/mol

- Purity : Typically exceeds 95% in commercial preparations

- Solubility : High water solubility, facilitating bioconjugation reactions in aqueous environments

The primary biological activity of this compound stems from its ability to form stable oxime bonds with aldehyde groups on other molecules. This covalent bond formation allows for the selective modification of biomolecules without disrupting their biological activities. Under reducing conditions, this compound can also form hydroxylamine linkages, further enhancing its versatility in biochemical applications.

1. Bioconjugation

This compound serves as an effective tool for bioconjugation strategies, enabling researchers to link two biomolecules with complementary functionalities. This capability is particularly useful in:

- Drug Delivery Systems : Enhancing the therapeutic efficacy and specificity of drug molecules.

- Diagnostic Applications : Improving the precision of diagnostic assays through targeted delivery of imaging agents.

2. PROTAC Development

As a linker molecule in PROTACs, this compound connects ligands that bind to target proteins and E3 ubiquitin ligases, facilitating targeted protein degradation. This mechanism is pivotal in cancer therapy, where selective degradation of oncogenic proteins can lead to improved treatment outcomes.

3. Interaction Studies

Interaction studies involving this compound focus on its reactivity with various biomolecules, highlighting its potential to enhance therapeutic efficacy and diagnostic precision. The compound's ability to selectively modify biomolecules makes it valuable for developing advanced therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Aminooxy-PEG | Contains a single aminooxy group | Simpler structure; less versatile than this compound |

| Hydroxylamine-PEG | Contains hydroxylamine instead | Different reactivity profile; less stable linkages |

| Biotinylated PEG | PEG linked to biotin | Primarily used for binding studies; not as versatile |

| Maleimide-PEG | Maleimide group for thiol-reactive conjugation | Stronger reactivity but limited to thiol-containing compounds |

This compound stands out due to its dual aminooxy functionality, allowing for greater versatility in bioconjugation applications compared to other similar compounds.

Case Studies and Research Findings

-

Synthesis and Evaluation of Heterobivalent Peptidic Ligands :

A study demonstrated the synthesis of heterobivalent ligands using this compound as a linker. The resulting conjugates showed promising binding affinities and tumor uptake in vivo, indicating potential applications in targeted tumor imaging . -

Oxime Blot Method :

Research highlighted the use of this compound in developing an oxime blot method for detecting protein carbonylation in complex biological samples. This method showcased the compound's utility in studying oxidative stress-related diseases . -

Biotin Transfer for Cell Surface Receptor Identification :

A novel application involved using this compound as a biotin-transfer reagent to identify cell surface receptors on soluble proteins. This approach underlines the compound's versatility in proteomics and receptor identification .

Eigenschaften

IUPAC Name |

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMUXWMRYYPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.